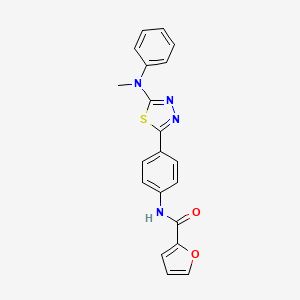

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-24(16-6-3-2-4-7-16)20-23-22-19(27-20)14-9-11-15(12-10-14)21-18(25)17-8-5-13-26-17/h2-13H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPBIIDUYOZJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions . The furan ring can be introduced through a coupling reaction with a furan-2-carboxylic acid derivative . The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Substitution: Electrophilic and nucleophilic substitutions can occur at the furan and thiadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, palladium on carbon.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity to specific targets, while the amide group can facilitate its interaction with proteins .

Comparison with Similar Compounds

Research Implications and Limitations

- Synthesis Challenges : The target compound’s complex structure may require multi-step synthetic routes, similar to those described for nitrofuran carboxamides (e.g., coupling, cyclization) .

- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Activities are inferred from structural analogs, necessitating experimental validation.

- Potential Applications: Given the pharmacological profiles of analogous compounds, the target could be explored for antimicrobial, anticancer, or anti-inflammatory applications, with emphasis on optimizing substituents for selectivity and ADMET properties.

Biological Activity

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide is a complex synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of a furan-2-carboxamide moiety enhances its pharmacological profile. The structural complexity allows for various interactions with biological targets, which is essential for its therapeutic efficacy.

Molecular Structure

- IUPAC Name : N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

Anticancer Properties

Thiadiazole derivatives have shown significant anticancer activity against various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that related thiadiazole compounds exhibited cytotoxic effects against lung, skin, ovarian, and colon cancer cells. The IC50 values indicated a promising therapeutic index for these compounds, suggesting their potential use in oncology .

- Mechanisms of Action : Interaction studies have shown that thiadiazole derivatives can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest . This mechanism is critical for their antiproliferative effects.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of halogen or oxygenated substituents on the phenyl ring enhances their activity against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

- Compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Antifungal activity was noted against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Other Biological Activities

Research indicates that thiadiazole derivatives possess various other biological activities:

- Antidiabetic : Some derivatives have shown potential in lowering blood glucose levels.

- Anti-inflammatory : Compounds exhibited significant anti-inflammatory effects in animal models.

- Neuroprotective : Certain thiadiazole derivatives demonstrated neuroprotective properties in models of epilepsy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between thiadiazole derivatives and target proteins. These studies suggest that specific structural features enhance binding affinity and selectivity towards molecular targets involved in cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring can significantly influence their pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Increases solubility and bioavailability |

| Halogen Substituents | Enhances antibacterial activity |

| Oxygenated Substituents | Improves antifungal activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux. For example, a similar compound, 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine, was synthesized by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Optimizing reaction time, temperature, and stoichiometric ratios of POCl₃ (e.g., 3:1 molar ratio) can enhance yield. Purification via recrystallization (e.g., DMSO/water mixtures) and validation by thin-layer chromatography (TLC) are critical .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO (DMSO-d₆) provide detailed structural insights into aromatic protons, methyl groups, and carboxamide linkages. For example, thiadiazole derivatives show characteristic peaks at δ 7.0–8.5 ppm for aromatic protons .

- Melting Point Analysis: Determined in open capillary tubes to verify consistency with literature values .

- Thin-Layer Chromatography (TLC): Silica gel plates (e.g., Merck F254) with UV visualization confirm purity and reaction progress .

Advanced: How can structure-activity relationship (SAR) studies elucidate biological potential?

Answer:

SAR studies should focus on modifying substituents (e.g., methyl, phenyl, or furan groups) to assess impacts on bioactivity. For instance:

- Antimicrobial Activity: Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro) on the phenyl ring show enhanced activity .

- Antitumor Potential: Analogues with trifluoromethyl groups exhibit improved metabolic stability and lipophilicity, as seen in similar compounds .

- Methodology: Synthesize derivatives systematically, test in standardized assays (e.g., MIC for antimicrobial activity), and correlate substituent effects using computational models like DFT .

Advanced: How to resolve contradictions in reported biological activities of thiadiazole derivatives?

Answer:

Discrepancies often arise from variations in assay conditions or structural modifications. For example:

- Anti-Exudative Activity: Inconsistent results may stem from differences in animal models or dosing regimens. Standardized protocols (e.g., carrageenan-induced edema in rodents) and dose-response studies are recommended .

- Antiviral vs. Antifungal Activity: Contradictions may reflect divergent mechanisms. Use parallel screening against multiple targets (e.g., viral proteases vs. fungal cell walls) and structural analysis (X-ray crystallography) to identify binding motifs .

Advanced: How can computational methods enhance understanding of electronic properties?

Answer:

- Density Functional Theory (DFT): Calculate molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity. For example, DFT studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amine revealed nucleophilic sites at the thiadiazole ring .

- Molecular Docking: Simulate interactions with biological targets (e.g., EGFR kinase) to prioritize derivatives for synthesis. Align with experimental IC₅₀ values to validate models .

Advanced: What in vitro models are suitable for evaluating anti-exudative activity?

Answer:

- Endothelial Cell Monolayers: Assess vascular permeability using TNF-α-stimulated human umbilical vein endothelial cells (HUVECs). Measure transendothelial electrical resistance (TEER) and albumin flux .

- Zymography: Quantify matrix metalloproteinase (MMP) activity in cell supernatants to link anti-exudative effects to protease inhibition .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

- Trifluoromethyl Substitution: Analogues with -CF₃ groups (e.g., N-(4-[...]trifluoromethylbenzamide) show enhanced stability due to reduced oxidative metabolism .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide moiety to improve bioavailability, as demonstrated in furan-2-carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.